N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide, commonly known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed numerous methodologies for synthesizing compounds with structures similar to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide, demonstrating the chemical versatility and potential for generating novel molecules with diverse biological activities. For example, Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the creation of novel compounds with potential biological applications (Klásek et al., 2010). Similarly, Yurttaş et al. (2020) synthesized new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and evaluated their antimicrobial activity, highlighting the therapeutic potential of these compounds (Yurttaş et al., 2020).
Biological Activities
Research on compounds structurally related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide often focuses on their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. For instance, the study by Sraa Abu-Melha (2021) on imidazothiadiazole analogs demonstrated significant cytotoxic activities against breast cancer cell lines, suggesting the anticancer potential of these compounds (Abu-Melha, 2021). Additionally, Kovalenko et al. (2012) investigated substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides for their cytotoxicity and anticancer activity, identifying compounds with promising activity against various cancer cell lines (Kovalenko et al., 2012).
Sensor Applications
The development of chemosensors based on quinoline derivatives highlights another application area. Park et al. (2015) synthesized a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution with high selectivity and sensitivity, showcasing the potential of quinoline-based compounds in environmental and biological monitoring (Park et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-15-5-7-16(8-6-15)27-12-19(26)23-17-3-1-2-14-4-9-18(24-20(14)17)25-11-10-22-13-25/h1-11,13H,12H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKXGZBVJVTEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)F)N=C(C=C2)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide |
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